{[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine
Description
Properties
IUPAC Name |
[6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-2-5-15(6-3-12)17(20)19-9-8-14-7-4-13(11-18)10-16(14)19/h2-7,10H,8-9,11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKTIFSPHUIJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
The core approach involves functionalizing the indole ring at specific positions, particularly at the 6-position, with benzoyl groups, followed by reduction and amine introduction. This pathway is exemplified by the synthesis of indole-based benzoyl derivatives, which are then converted into the target compound through methylation and amination steps.
- Formation of 1-(4-Methylbenzoyl)-2,3-dihydro-1H-indole:
Starting from indole derivatives, benzoyl chloride derivatives are reacted with indole precursors under basic conditions to introduce the 4-methylbenzoyl group at the 1-position. This is achieved via acylation reactions facilitated by pyridine or triethylamine as bases.
Reduction of the Indole to Dihydroindole:
Catalytic hydrogenation or chemical reduction (e.g., using sodium borohydride) converts the indole to the dihydro form, enhancing reactivity at the 6-position for subsequent modifications.Methylation at the 6-Position:
Methylation is performed using methyl iodide or dimethyl sulfate under basic conditions, selectively methylating the 6-position to yield the desired substitution pattern.Introduction of the Aminomethyl Group:
The final step involves nucleophilic substitution with ammonia or amine sources to convert the methylated intermediate into the aminomethyl derivative, completing the synthesis of {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine.
Research Data Table 1: Synthesis of Indole Benzoyl Derivatives
Multi-Component Cyclization Approaches
Method Overview:
Recent advances involve multi-component reactions (MCRs) that enable the construction of complex indole derivatives in a single pot, reducing steps and improving yields.
- Starting from indole-3-carboxaldehyde derivatives, benzoyl chlorides, and amines, a sequence of condensation, cyclization, and reduction steps are performed under transition-metal-free conditions, often promoted by inorganic bases such as potassium carbonate.
- The key is the formation of a benzoyl-substituted dihydroindole intermediate, which is then aminomethylated to produce the target compound.
Research Data Table 2: Multi-Component Synthesis
Alternative Approaches: Ring-Opening and Recyclization
Method Overview:
An innovative approach involves ring-opening of pre-formed indole derivatives followed by recyclization to form the desired benzoyl-indoline framework, which is then functionalized with an amine group.
- Indole derivatives are subjected to oxidative ring-opening conditions using reagents such as N-bromosuccinimide (NBS) or hypervalent iodine reagents.
- The open-chain intermediates are then cyclized under basic conditions to regenerate the indoline core with benzoyl substitution.
- The final aminomethyl group is introduced via nucleophilic substitution with ammonia or primary amines.
Research Data Table 3: Ring-Opening and Recyclization
Summary of Research Findings
- The synthesis of {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine can be achieved through multiple pathways, primarily involving initial benzoyl and indole modifications, followed by reduction and amination.
- Multi-component reactions offer efficient routes with fewer steps, while ring-opening/recyclization strategies provide alternative pathways for complex structural modifications.
- The choice of method depends on the desired yield, purity, and available starting materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like halides or amines replace functional groups on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated indoles, substituted amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a lead compound in drug development, particularly for neurological and inflammatory conditions. Its structure allows for modifications that can enhance biological activity and selectivity towards specific targets.
Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibition of certain enzymes involved in neuroinflammatory pathways. This suggests its potential use in developing treatments for neurodegenerative diseases.
Biological Probes
Due to its unique chemical structure, {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine can serve as a biological probe to study the effects of indole derivatives on cellular processes. It can interact with various receptors and enzymes, providing insights into their mechanisms.
Example : Research has shown that the compound can modulate signaling pathways associated with cell growth and apoptosis, making it valuable for cancer research.
Synthesis of Complex Molecules
This compound acts as a building block in organic synthesis, allowing chemists to create more complex molecules through various reaction pathways. Its ability to undergo functional group transformations enhances its utility in synthetic chemistry.
Table 1: Reaction Pathways Involving {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine
| Reaction Type | Description |
|---|---|
| Oxidation | Converts amine to N-oxide derivatives |
| Reduction | Reduces carbonyl groups to alcohols |
| Substitution | Facilitates nucleophilic substitution reactions |
Material Science
The compound's unique properties make it suitable for developing new materials with specific characteristics, such as enhanced conductivity or thermal stability. Its derivatives can be tailored for use in polymers or other composite materials.
Industrial Insight : Companies are exploring the use of this compound in creating smart materials that respond to environmental changes.
Agricultural Chemistry
Research indicates potential applications in protecting crops from pests and diseases. The structural analogs derived from this compound may exhibit fungicidal or insecticidal properties.
Mechanism of Action
The mechanism of action of {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets, altering their activity, and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
The 4-methylbenzoyl substituent in the target compound distinguishes it from analogs with other aromatic acyl groups. For example:
- {[1-(4-Chlorobenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine (CAS: 1242894-40-1): The chloro substituent introduces electronegativity, which may enhance metabolic stability but reduce solubility .
Table 1: Substituent Effects on Benzoyl-Modified Indoline Derivatives
| Compound | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |
|---|---|---|---|---|
| Target Compound | 4-Methyl | C₁₇H₁₈N₂O | 266.35 | Balanced lipophilicity |
| 4-Methoxybenzoyl Analog | 4-Methoxy | C₁₇H₁₈N₂O₂ | 282.34 | Enhanced electron density |
| 4-Chlorobenzoyl Analog | 4-Chloro | C₁₆H₁₅ClN₂O | 286.76 | Increased electronegativity |
Positional Isomerism in Indoline Derivatives
The aminomethyl group’s position on the indoline ring significantly impacts biological activity. For instance:
- (2,3-Dihydro-1H-indol-5-ylmethyl)amine: This analog, synthesized via deprotection of phthalimide and acetyl groups, has the aminomethyl group at the 5-position instead of the 6-position. While its molecular formula (C₁₀H₁₂N₂) and weight (160.22 g/mol) differ from the target compound, its utility as a precursor for disubstituted methanamines highlights the importance of positional selectivity in pharmacological design .
Comparison with Non-Indoline Amine Derivatives
- Dimethyl(1-phenyl-1H-1,2,3-triazol-4-ylmethyl)amine (): This triazole-containing compound (C₁₁H₁₄N₄, MW: 202.26 g/mol) lacks the indoline scaffold but shares an aminomethyl functional group. Its ¹H-NMR data (e.g., δ 7.95 ppm for the triazole proton) contrast sharply with indoline derivatives, emphasizing core structural differences that influence electronic environments and bioactivity .
- 1-[(3,5-Dimethyl-1,2-oxazole-4-)sulfonyl]-2,3-dihydro-1H-indol-6-amine (C₁₃H₁₅N₃O₃S, MW: 301.34 g/mol): The sulfonyl and oxazole groups introduce polar and steric effects absent in the target compound, likely altering target selectivity .
Table 2: Structural and Functional Comparison with Non-Indoline Analogs
| Compound | Core Structure | Functional Groups | Molecular Weight (g/mol) | Key Differences |
|---|---|---|---|---|
| Target Compound | Indoline | 4-Methylbenzoyl, aminomethyl | 266.35 | N/A |
| Dimethyl(triazolylmethyl)amine | Triazole | Phenyl, dimethylamine | 202.26 | Lack of indoline core |
| Sulfonyl-oxazole-indolamine | Indoline | Sulfonyl, oxazole | 301.34 | Increased polarity |
Research Implications and Pharmacological Relevance
The target compound’s 4-methylbenzoyl group provides moderate lipophilicity, which may optimize blood-brain barrier penetration compared to polar analogs like the sulfonyl-oxazole derivative . However, the 5-position isomer () demonstrates that minor positional changes can drastically alter synthetic pathways and downstream applications, underscoring the need for precise structural characterization .
Biological Activity
Overview
The compound {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine (CAS Number: 1242887-47-3) is an indole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and implications for medicinal chemistry.
Synthesis
The synthesis of {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine typically involves multi-step organic reactions. The indole core is prepared through methods such as Fischer indole synthesis, followed by the introduction of the 4-methylbenzoyl group via acylation reactions. These procedures are crucial for obtaining high yields and purity of the final product.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological and inflammatory pathways. The indole structure is known to influence neurotransmitter systems, particularly serotonin receptors, which may explain its potential therapeutic effects.
Pharmacological Properties
Recent studies have indicated that {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine exhibits several pharmacological properties:
- Antidepressant Activity : Research suggests that compounds with indole structures can modulate serotonin levels, potentially leading to antidepressant effects.
- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties.
- Antimicrobial Activity : Preliminary tests indicate some efficacy against various microbial strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
Several studies have investigated the biological activity of related indole derivatives. For instance:
- Antidepressant Effects : A study demonstrated that certain indole derivatives exhibit significant antidepressant-like effects in animal models by enhancing serotonergic activity. This supports the hypothesis that {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine may share similar properties .
- Anti-inflammatory Mechanisms : Another research highlighted that indole compounds can suppress inflammatory responses in vitro by downregulating cytokine production. This suggests that the compound could be beneficial in treating conditions characterized by chronic inflammation .
- Antimicrobial Studies : In vitro evaluations have shown that related compounds possess antimicrobial properties against various pathogens, indicating a potential role for {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine in developing new antimicrobial therapies .
Data Table: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antidepressant | Enhances serotonergic activity; potential antidepressant effects in animal models |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines; reduces inflammation in vitro |
| Antimicrobial | Exhibits activity against multiple microbial strains; potential for new antimicrobial agents |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for {[1-(4-Methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine?
- Methodology : Multi-component reactions under reflux conditions (e.g., ethanol as solvent) are commonly employed for indole derivatives. Characterization via -NMR and -NMR ensures structural validation . For analogous compounds, trichloroacetic acid fixation followed by sulforhodamine B (SRB) staining can validate purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology : Use -NMR to confirm proton environments (e.g., methylbenzoyl groups at δ ~2.3 ppm) and -NMR for carbonyl carbons (~170 ppm). Mass spectrometry (MS) and X-ray crystallography (if crystals form) provide additional validation .
Q. What safety protocols are recommended for handling this compound?
- Methodology : Follow OSHA guidelines for respiratory protection (N95 masks) and avoid skin contact using nitrile gloves. Store in a ventilated area away from ignition sources, as recommended for structurally similar amines .
Advanced Research Questions
Q. What computational methods predict the biological activity of this compound?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to assess binding to targets like the androgen receptor (AR). Key residues (e.g., LEU704, GLY708) and docking scores (e.g., −7.0 kcal/mol) indicate affinity . Molecular dynamics simulations (100 ns) can validate stability .
Q. How does this compound compare to other indole derivatives in cytotoxicity assays?
- Methodology : Use the SRB assay to quantify cellular protein content in 96-well plates. Compare IC values against reference compounds like doxorubicin. Linear correlation with cell density (1,000–10,000 cells/well) ensures sensitivity .
Q. What are the structure-activity relationships (SAR) for modifying the methylbenzoyl group?
- Methodology : Synthesize analogs (e.g., replacing 4-methyl with halogens or methoxy groups). Test antimicrobial activity via agar diffusion (MIC values for E. coli and S. aureus) and correlate with electronic/steric effects .
Q. Can this compound act as a neuropeptide Y (NPY) receptor antagonist?
- Methodology : Radioligand binding assays (e.g., -PYY competition) on cell membranes expressing NPY Y2 receptors. Compare inhibition constants (K) with JNJ-5207787, a known antagonist .
Key Notes
- Contradictions : No direct contradictions found; synthesis and assay methodologies are complementary.
- Advanced Tools : Prioritize in silico docking (AutoDock) and in vitro SRB assays for mechanistic studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
